COX-2 Inhibitory Potency: Moderate Micromolar Affinity Differentiates Cox-2-IN-13 from Ultra-Potent Nanomolar Inhibitors
In direct enzymatic inhibition assays, Cox-2-IN-13 exhibits an IC50 value of 0.98 μM against COX-2 [1]. This contrasts with the significantly higher potency of other clinical coxibs. For instance, in comparable in vitro assays, rofecoxib demonstrates IC50 values in the nanomolar range (18-26 nM) [2], and valdecoxib shows an IC50 of 0.24 μM [3]. This quantitative difference positions Cox-2-IN-13 as a moderately potent tool compound, which may be advantageous for dose-response studies requiring a wider dynamic range or for applications where ultra-high potency is not desired.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 0.98 μM |
| Comparator Or Baseline | Rofecoxib: 0.018-0.026 μM; Valdecoxib: 0.24 μM |
| Quantified Difference | Cox-2-IN-13 is approximately 38- to 54-fold less potent than rofecoxib and 4-fold less potent than valdecoxib. |
| Conditions | In vitro enzymatic assays for COX-2 activity. (Specific assay conditions may vary slightly across studies, representing a cross-study comparison.) |
Why This Matters
This difference in potency defines the concentration range required for effective COX-2 inhibition in experimental models, directly impacting dosing strategies and solubility requirements for in vitro and in vivo work.
- [1] Jan MS, et al. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Eur J Med Chem. 2020 Jan 15;186:111863. View Source
- [2] Rofecoxib (MK 966). MedChemExpress Product Datasheet. View Source
- [3] Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. PubMed, 2004. View Source
